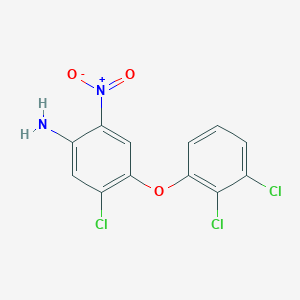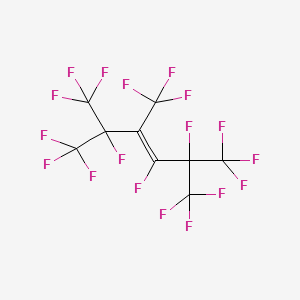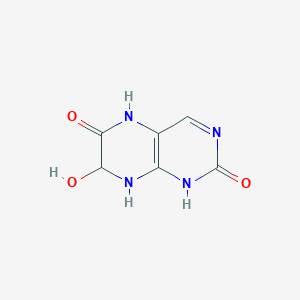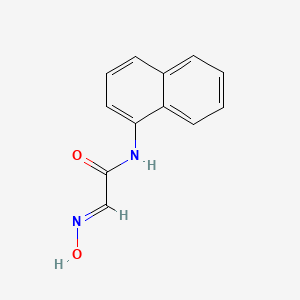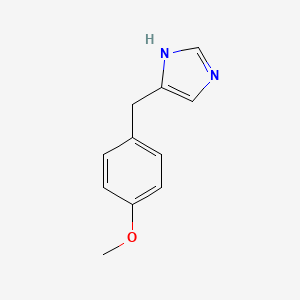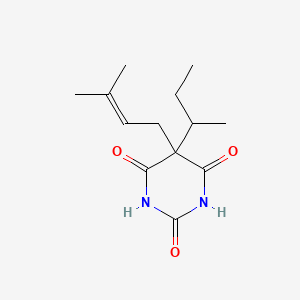![molecular formula C17H16ClNO5S B13804862 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a chlorophenyl group attached to the isoquinoline core, along with hydroxyl groups at the 6 and 7 positions, and a methanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound may include:
Formation of Schiff Base: Aniline reacts with β-ketoesters to form Schiff bases.
Cyclization: The Schiff base undergoes cyclization in acidic media to form the isoquinoline core.
Functionalization: Introduction of the chlorophenyl group and hydroxyl groups at the desired positions.
Sulfonation: Addition of the methanesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of substituted isoquinolines.
Scientific Research Applications
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the chlorophenyl and hydroxyl groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl groups enhances its reactivity and potential biological activities compared to its parent compounds.
Properties
Molecular Formula |
C17H16ClNO5S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H12ClNO2.CH4O3S/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12;1-5(2,3)4/h1-4,6-9,19-20H,5H2;1H3,(H,2,3,4) |
InChI Key |
SXXRZQPIRWHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


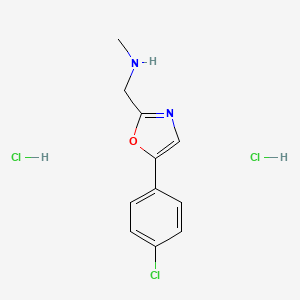
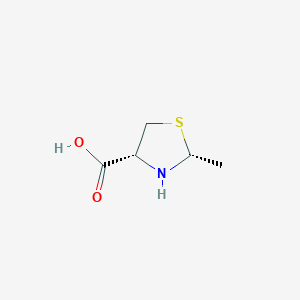
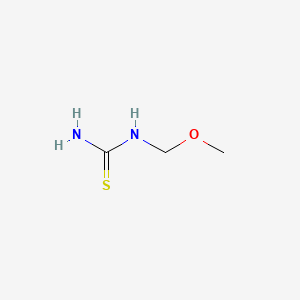
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

